Butixocort - 120815-74-9

Butixocort

Catalog Number: EVT-403490
CAS Number: 120815-74-9
Molecular Formula: C25H36O5S
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butixocort is synthesized from tixocortol through an esterification process involving butyric acid. It falls within the category of glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses in the body.

Synthesis Analysis

The synthesis of Butixocort involves a straightforward esterification reaction. The primary steps are as follows:

  1. Reagents: Tixocortol and butyric acid are the main reactants. A catalyst, typically sulfuric acid, is employed to facilitate the reaction.
  2. Reaction Conditions: The esterification is conducted under reflux conditions to ensure complete reaction. This involves heating the mixture to its boiling point while allowing vapors to condense back into the liquid.
  3. Purification: After the reaction, purification methods such as recrystallization or chromatography are used to isolate Butixocort from unreacted materials and by-products.

In an industrial context, the synthesis is scaled up using large reactors with continuous monitoring to optimize yield and purity, ensuring that the final product meets pharmaceutical standards .

Molecular Structure Analysis

Butixocort has a complex molecular structure characterized by several functional groups. Its molecular formula is C25H36O5SC_{25}H_{36}O_{5}S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

Structural Features

  • Steroid Backbone: The compound features a steroid nucleus typical of corticosteroids.
  • Ester Functional Group: The ester linkage formed between tixocortol and butyric acid is crucial for its biological activity.
  • Chiral Centers: Butixocort includes multiple chiral centers that contribute to its stereochemistry and pharmacological properties.

The InChI key for Butixocort is HOAKOHHSHOCDLI-TUFAYURCSA-N, which can be used for database searches to find more detailed structural information .

Chemical Reactions Analysis

Butixocort participates in several chemical reactions that can modify its structure and biological activity:

  1. Oxidation: Butixocort can be oxidized using agents like potassium permanganate or chromium trioxide, leading to hydroxylated metabolites.
  2. Reduction: It can also undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding corresponding alcohol derivatives.
  3. Substitution Reactions: The ester group can participate in substitution reactions under acidic or basic conditions, leading to various substituted derivatives.

These reactions are significant for understanding the metabolism of Butixocort and its potential interactions within biological systems .

Mechanism of Action

Butixocort exerts its pharmacological effects primarily through binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding:

  1. Receptor Activation: The activated receptor translocates to the nucleus where it binds to specific DNA sequences.
  2. Gene Regulation: This interaction modulates the expression of genes involved in inflammatory responses. Specifically, Butixocort suppresses pro-inflammatory cytokines while promoting anti-inflammatory proteins.

This dual effect contributes to its therapeutic efficacy in treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Butixocort exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 436.6 g/mol.
  • Solubility: The compound's solubility characteristics are essential for formulating effective pharmaceutical preparations.
  • Stability: As a corticosteroid ester, it demonstrates stability under appropriate storage conditions but may be sensitive to hydrolysis if improperly stored.

These properties influence its formulation into creams or ointments for topical use .

Applications

Butixocort has a wide array of applications across different fields:

  1. Pharmaceuticals: It is primarily used in developing anti-inflammatory medications for conditions such as asthma, dermatitis, and other autoimmune diseases.
  2. Research: In biochemical studies, it serves as a model compound for investigating glucocorticoid actions and resistance mechanisms in cells.
  3. Industrial Use: It finds application in formulating topical treatments for skin disorders due to its potent anti-inflammatory effects.

The versatility of Butixocort makes it an important compound in both clinical and research settings .

Introduction

Pharmacological Profile of Butixocort 21-Propionate

Butixocort 21-propionate functions as a selective glucocorticoid receptor agonist with high receptor binding affinity. The molecular structure incorporates critical modifications that enhance its topical potency:

  • 6α,9α-difluorination: This configuration increases glucocorticoid receptor binding affinity by approximately 10-fold compared to non-halogenated steroids, enhancing anti-inflammatory potency [2] [5].
  • 16α,17α-acetal group: The cyclic acetal moiety at C16-C17 significantly reduces mineralocorticoid activity and enhances lipophilicity, promoting retention in target tissues like the lung epithelium [2].
  • C21-propionate ester: This esterification facilitates metabolic deactivation upon systemic absorption, a design feature intended to minimize persistent biological activity in circulation [1].

Table 1: Structural Features of Butixocort 21-Propionate

Structural ElementChemical ModificationPharmacological Consequence
C6-C9 positionsDifluorination10× increase in GR binding affinity
C16-C17 positionCyclic acetal groupReduced mineralocorticoid activity; increased lipophilicity
C21 positionPropionate esterificationTargeted hydrolysis for metabolic deactivation

Preclinical studies demonstrate that these structural attributes confer potent transrepression activity, effectively inhibiting nuclear factor-kappa B (NF-κB) and suppressing pro-inflammatory cytokines including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound exhibits negligible binding to mineralocorticoid receptors, minimizing electrolyte-related side effects [1] [5].

Historical Development of Corticosteroid Derivatives

The evolution of corticosteroid derivatives progressed through distinct generations of molecular optimization:

  • First-generation steroids (1950s): Cortisol and cortisone provided foundational anti-inflammatory effects but exhibited significant mineralocorticoid activity and systemic toxicity [5].
  • Second-generation steroids (1960-70s): Structural halogenation at C6/C9 positions (e.g., triamcinolone, dexamethasone) enhanced glucocorticoid receptor affinity but introduced new adverse effects including profound HPA axis suppression [2] [5].
  • Third-generation "soft steroids" (1980s onward): Designed with labile esters (e.g., beclomethasone dipropionate) and cyclic acetals (e.g., budesonide, Butixocort). These modifications enabled targeted tissue activation coupled with rapid systemic deactivation [1] [4].

Butixocort emerged as part of the soft steroid paradigm, specifically engineered to optimize the therapeutic index through three mechanisms:

  • Enhanced first-pass hepatic metabolism
  • Accelerated plasma clearance
  • Tissue-specific activation followed by rapid deactivationThis development trajectory reflected increasing understanding of glucocorticoid receptor pharmacodynamics and the importance of pharmacokinetic tailoring for organ-selective activity [1] [4] [5].

Table 2: Evolution of Key Corticosteroid Derivatives

GenerationRepresentative CompoundsStructural InnovationsLimitations
First (1950s)Cortisol, CortisoneUnmodified structureHigh mineralocorticoid activity; short half-life
Second (1960s)Dexamethasone, TriamcinoloneC9-fluorination; C16 methylationSystemic toxicity; HPA suppression
Third (1980s+)Beclomethasone dipropionate, Budesonide, Butixocort 21-propionateC21 esterification; C16-C17 cyclic acetalsVariable pulmonary retention; esterase-dependent activation

Comparative Pharmacokinetics of Butixocort, Budesonide, and Beclomethasone Dipropionate

A pivotal 1991 rat study employing radiolabeled compounds revealed fundamental pharmacokinetic differences following intratracheal administration (50 μg dose) [1]:

Pulmonary Pharmacokinetics:

  • Butixocort 21-propionate: Demonstrated limited pulmonary metabolism, primarily converting to active metabolites butixocort (JO 1717) and butixocort 21-methyl (JO 1605). The parent compound exhibited moderate lung retention.
  • Budesonide: Underwent no detectable pulmonary metabolism, maintaining intact molecular structure in lung tissue.
  • Beclomethasone dipropionate: Rapidly hydrolyzed to bioactive beclomethasone monopropionate (BMP) within lung tissue.

Systemic Exposure Patterns:

  • Absorption half-life: Butixocort showed delayed systemic absorption (T~max~ ≈ 1.5 hr) versus budesonide (T~max~ ≈ 0.5 hr)
  • Systemic bioavailability: Butixocort exhibited 22% lower plasma AUC~0-4h~ than budesonide
  • Metabolite persistence: Butixocort's active metabolites demonstrated substantially shorter plasma half-lives (t~½~ ≈ 1.3 hr) versus beclomethasone monopropionate (t~½~ ≈ 3.5 hr)

Table 3: Pharmacokinetic Parameters Following Intratracheal Administration in Rats

ParameterButixocort 21-propionateBudesonideBeclomethasone Dipropionate
Pulmonary metabolismLimited (→ JO 1717, JO 1605)None detectedExtensive (→ BMP)
Absorption T~max~ (hr)1.50.50.3
Plasma AUC (nmol·h/L)8.0 (22S-epimer)9.512.2 (as BMP equivalent)
Elimination t~½~ (hr)1.3 (metabolites)3.03.5 (BMP)
Oral bioavailabilityNot reported15%72% (as BMP equivalent)

These differential kinetics derive from molecular properties: Butixocort's acetal group increases lipophilicity (logP ≈ 3.8) versus budesonide (logP ≈ 3.2), while its propionate ester undergoes more rapid hydrolysis than beclomethasone's dipropionate configuration. The net effect is an intermediate pulmonary residence time with reduced systemic persistence [1] [6].

Metabolic Pathways in Pulmonary and Systemic Contexts

Butixocort 21-propionate undergoes distinct metabolic processing depending on the tissue compartment:

Pulmonary Metabolism:

The lung demonstrates limited metabolic capacity for Butixocort, with only 15-20% of the deposited dose undergoing conversion to active metabolites (butixocort/JO 1717 and butixocort 21-methyl/JO 1605). This contrasts sharply with beclomethasone dipropionate, which undergoes near-complete (>90%) activation to beclomethasone monopropionate in lung tissue. The relatively preserved parent compound in pulmonary tissue enables sustained local activity without generating substantial persistent metabolites [1] [8].

Systemic Metabolism:

Upon absorption into circulation, Butixocort exhibits extensive and rapid hepatic clearance via three primary pathways:

  • Ester hydrolysis: Cleavage of the C21-propionate group yields butixocort (JO 1717), reducing glucocorticoid receptor binding affinity by 8-fold
  • Cytochrome P450 3A4-mediated oxidation: 6β-hydroxylation creates inactive, water-soluble metabolites
  • Sulfotransferase conjugation: Phase II metabolism at C21 position produces excretable sulfatesThese transformations occur with markedly faster kinetics than observed with budesonide (clearance: 84 L/h vs 56 L/h), producing metabolites with negligible biological activity [1] [3].

The lung itself contributes to metabolic clearance through endothelial enzymatic activity, particularly for corticosteroids in transit through the pulmonary vasculature. Studies in pulmonary circulation-excluded models demonstrate that bypassing the lungs increases systemic concentrations of endogenous corticosteroids by 2.3-fold, confirming the organ's significant role in first-pass metabolic clearance. This pulmonary metabolic function likely enhances Butixocort's elimination profile when absorbed into circulation [8].

The compound's design leverages these metabolic differences: the lung's relatively low esterase activity preserves the active propionate form locally, while systemic exposure triggers rapid deactivation. This compartmentalized metabolism represents a pharmacological strategy to maximize the therapeutic index for respiratory applications [1] [6].

Properties

CAS Number

120815-74-9

Product Name

Butixocort

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

Molecular Formula

C25H36O5S

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1

InChI Key

HOAKOHHSHOCDLI-TUFAYURCSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.